Cas no 1403567-18-9 ((2-Methoxy-ethyl)-(4-methoxy-heptyl)-amine)

(2-Methoxy-ethyl)-(4-methoxy-heptyl)-amine Chemical and Physical Properties
Names and Identifiers
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- (2-Methoxy-ethyl)-(4-methoxy-heptyl)-amine
- 1-Heptanamine, 4-methoxy-N-(2-methoxyethyl)-
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- Inchi: 1S/C11H25NO2/c1-4-6-11(14-3)7-5-8-12-9-10-13-2/h11-12H,4-10H2,1-3H3
- InChI Key: LAJCXAAZJPQFOI-UHFFFAOYSA-N
- SMILES: C(NCCOC)CCC(OC)CCC
Experimental Properties
- Density: 0.876±0.06 g/cm3(Predicted)
- Boiling Point: 258.7±20.0 °C(Predicted)
- pka: 9.42±0.19(Predicted)
(2-Methoxy-ethyl)-(4-methoxy-heptyl)-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-800642-0.25g |
(2-methoxyethyl)(4-methoxyheptyl)amine |
1403567-18-9 | 95.0% | 0.25g |
$1657.0 | 2025-03-21 | |
Enamine | EN300-800642-0.5g |
(2-methoxyethyl)(4-methoxyheptyl)amine |
1403567-18-9 | 95.0% | 0.5g |
$1728.0 | 2025-03-21 | |
Enamine | EN300-800642-0.05g |
(2-methoxyethyl)(4-methoxyheptyl)amine |
1403567-18-9 | 95.0% | 0.05g |
$1513.0 | 2025-03-21 | |
Enamine | EN300-800642-10.0g |
(2-methoxyethyl)(4-methoxyheptyl)amine |
1403567-18-9 | 95.0% | 10.0g |
$7742.0 | 2025-03-21 | |
Enamine | EN300-800642-0.1g |
(2-methoxyethyl)(4-methoxyheptyl)amine |
1403567-18-9 | 95.0% | 0.1g |
$1585.0 | 2025-03-21 | |
Enamine | EN300-800642-1.0g |
(2-methoxyethyl)(4-methoxyheptyl)amine |
1403567-18-9 | 95.0% | 1.0g |
$1801.0 | 2025-03-21 | |
Enamine | EN300-800642-2.5g |
(2-methoxyethyl)(4-methoxyheptyl)amine |
1403567-18-9 | 95.0% | 2.5g |
$3530.0 | 2025-03-21 | |
Enamine | EN300-800642-5.0g |
(2-methoxyethyl)(4-methoxyheptyl)amine |
1403567-18-9 | 95.0% | 5.0g |
$5221.0 | 2025-03-21 |
(2-Methoxy-ethyl)-(4-methoxy-heptyl)-amine Related Literature
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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3. Book reviews
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
Additional information on (2-Methoxy-ethyl)-(4-methoxy-heptyl)-amine
Compound CAS No. 1403567-18-9: (2-Methoxy-ethyl)-(4-methoxy-heptyl)-amine
The compound with CAS No. 1403567-18-9, commonly referred to as (2-Methoxy-ethyl)-(4-methoxy-heptyl)-amine, is a specialized organic compound with significant applications in various industries. This compound is characterized by its unique structure, which combines an ethyl group substituted with a methoxy group and a heptyl group also bearing a methoxy substituent, both linked through an amine functional group. The presence of these substituents imparts distinctive chemical properties, making it a valuable molecule in research and development.
Recent studies have highlighted the potential of (2-Methoxy-ethyl)-(4-methoxy-heptyl)-amine in the field of pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of novel drug delivery systems. The methoxy groups in the molecule contribute to its lipophilicity, enhancing its ability to traverse biological membranes, which is a critical factor in drug design.
In addition to its pharmaceutical applications, this compound has found utility in the agrochemical industry. Its ability to act as a surfactant or emulsifier has been leveraged in the formulation of agricultural chemicals, improving their efficacy and stability. Recent advancements in green chemistry have also prompted investigations into the use of (2-Methoxy-ethyl)-(4-methoxy-heptyl)-amine as a sustainable alternative to traditional chemical intermediates.
The synthesis of (2-Methoxy-ethyl)-(4-methoxy-heptyl)-amine involves a multi-step process that typically includes nucleophilic substitution reactions and amine formation techniques. Recent research has focused on optimizing these processes to enhance yield and reduce environmental impact. For instance, catalytic methods utilizing enzymes or transition metal catalysts have been explored to facilitate key steps in the synthesis pathway.
From a structural perspective, the molecule's branching and substitution pattern influence its physical properties significantly. The ethyl and heptyl chains contribute to its solubility profile, while the amine group imparts basicity. These characteristics make it suitable for use in various chemical reactions, including amidation and alkylation processes.
Moreover, (2-Methoxy-ethyl)-(4-methoxy-heptyl)-amine has been studied for its potential in materials science applications. Its ability to form stable complexes with metal ions has led to explorations in catalysis and coordination chemistry. Recent findings suggest that it could serve as a ligand in organometallic catalysts for olefin polymerization and other industrial processes.
In terms of safety and handling, while (2-Methoxy-ethyl)-(4-methoxy-heptyl)-amine is not classified as a hazardous substance under normal conditions, appropriate precautions should be taken during storage and use to ensure compliance with occupational safety standards.
Overall, (2-Methoxy-ethyl)-(4-methoxy-heptyl)-amine stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and potential for further innovation position it as an important molecule in contemporary research and industrial practices.
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